(S)-Ethyl 2-amino-2-cyclobutylacetate
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Overview
Description
(S)-Ethyl 2-amino-2-cyclobutylacetate is a chiral compound with a unique structure that includes a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-cyclobutylacetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanone and ethyl glycinate.
Formation of Intermediate: Cyclobutanone undergoes a reaction with ethyl glycinate in the presence of a base to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-2-cyclobutylacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(S)-Ethyl 2-amino-2-cyclobutylacetate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-2-cyclobutylacetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-amino-2-cyclopropylacetate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
(S)-Ethyl 2-amino-2-cyclobutylacetate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-cyclobutylacetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 |
InChI Key |
UZHAOXIDNMVYQX-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1CCC1)N |
Canonical SMILES |
CCOC(=O)C(C1CCC1)N |
Origin of Product |
United States |
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